Cas no 5068-18-8 (4-(Diphenylphosphino)benzaldehyde)
4-(Diphenylphosphino)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-(Diphenylphosphino)benzaldehyde
- 4-diphenylphosphanylbenzaldehyde
- Benzaldehyde, 4-(diphenylphosphino)-
- (4-Diphenylphosphino)benzaldehyd
- (4-formylphenyl)(diphenyl)phosphine
- 4-diphenylphosphanyl-benzaldehyde
- 4-diphenylphosphinylbenzaldehyde
- AK130808
- CTK1G6255
- KB-238975
- phenyl-4-carbaldehydediphenylphosphine
- DTXSID90452296
- p-diphenylphosphinobenzaldehyde
- AMY21599
- 4-(DIPHENYLPHOSPHANYL)BENZALDEHYDE
- CS-0203278
- MFCD26743564
- A934545
- 5068-18-8
- SCHEMBL7197867
- F72887
- DB-241427
-
- MDL: MFCD26743564
- Inchi: 1S/C19H15OP/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H
- InChI Key: YJVCVMLWZAITLS-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC(C=O)=CC=1
Computed Properties
- Exact Mass: 290.08615
- Monoisotopic Mass: 290.086052095g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
- LogP: 3.25730
4-(Diphenylphosphino)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108041-1g |
4-(Diphenylphosphino)benzaldehyde |
5068-18-8 | 95% | 1g |
$592.96 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1291233-100mg |
4-(Diphenylphosphino)benzaldehyde |
5068-18-8 | 98% | 100mg |
$90 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1291233-250mg |
4-(Diphenylphosphino)benzaldehyde |
5068-18-8 | 98% | 250mg |
$105 | 2024-06-06 | |
| eNovation Chemicals LLC | D507760-250mg |
4-(Diphenylphosphino)benzaldehyde |
5068-18-8 | 97% | 250mg |
$180 | 2024-05-24 | |
| eNovation Chemicals LLC | D507760-5g |
4-(Diphenylphosphino)benzaldehyde |
5068-18-8 | 97% | 5g |
$1182 | 2024-05-24 | |
| eNovation Chemicals LLC | D507760-1g |
4-(Diphenylphosphino)benzaldehyde |
5068-18-8 | 97% | 1g |
$275 | 2025-02-19 | |
| eNovation Chemicals LLC | D507760-250mg |
4-(Diphenylphosphino)benzaldehyde |
5068-18-8 | 97% | 250mg |
$180 | 2025-02-19 | |
| eNovation Chemicals LLC | D507760-5g |
4-(Diphenylphosphino)benzaldehyde |
5068-18-8 | 97% | 5g |
$1182 | 2025-02-19 | |
| abcr | AB594202-250mg |
4-(Diphenylphosphino)benzaldehyde; . |
5068-18-8 | 250mg |
€154.90 | 2025-04-18 | ||
| abcr | AB594202-1g |
4-(Diphenylphosphino)benzaldehyde; . |
5068-18-8 | 1g |
€318.90 | 2025-04-18 |
4-(Diphenylphosphino)benzaldehyde Suppliers
4-(Diphenylphosphino)benzaldehyde Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-(Diphenylphosphino)benzaldehyde
Comprehensive Overview of 4-(Diphenylphosphino)benzaldehyde (CAS No. 5068-18-8): Properties, Applications, and Industry Insights
4-(Diphenylphosphino)benzaldehyde (CAS No. 5068-18-8) is a highly versatile organophosphorus compound widely recognized for its role in catalysis, material science, and pharmaceutical intermediates. This aromatic aldehyde, featuring a diphenylphosphino group at the para position, exhibits unique electronic and steric properties, making it invaluable in cross-coupling reactions and ligand design. Researchers and industries increasingly seek this compound due to its compatibility with green chemistry principles and sustainable synthesis.
The compound's molecular structure (C19H15OP) combines a benzaldehyde backbone with a phosphine moiety, enabling dual functionality as both an electrophile and a coordination ligand. Its high purity (typically ≥97%) ensures reliability in asymmetric hydrogenation and palladium-catalyzed reactions, addressing growing demand for chiral synthesis in drug development. Recent studies highlight its utility in OLED materials and photocatalysts, aligning with trends in renewable energy and optoelectronics.
In the context of AI-driven drug discovery, 4-(Diphenylphosphino)benzaldehyde serves as a key building block for high-throughput screening libraries. Its structure-activity relationships (SAR) are frequently modeled using computational chemistry tools, a hot topic in cheminformatics forums. Manufacturers now emphasize scalable production via continuous flow chemistry, responding to queries about process intensification in fine chemical synthesis.
Storage and handling recommendations include protection from air-sensitive degradation under inert atmospheres (argon/nitrogen), with bulk packaging options trending toward eco-friendly solvents. Analytical methods like HPLC and NMR (proton, carbon-13, and phosphorus-31) are standard for quality control, reflecting search trends for compound characterization techniques. The compound's melting point (≈100-102°C) and solubility in THF or DCM are critical parameters for reaction optimization workflows.
Emerging applications in metal-organic frameworks (MOFs) and covalent organic polymers (COPs) position 5068-18-8 as a frontier material for gas storage and molecular separation. Patent analyses reveal growing IP activity around its derivatives in battery electrolytes and electrocatalysts, coinciding with energy storage market growth. Regulatory-compliant documentation (REACH, GHS) ensures global supply chain compatibility, a frequent concern in chemical sourcing queries.
For laboratory use, 4-(Diphenylphosphino)benzaldehyde is often paired with transition metal precursors like Pd(OAc)2 or Rh(COD)Cl to construct heterogeneous catalysts. Its Staudinger ligation capability attracts attention in bioconjugation studies, particularly for antibody-drug conjugates (ADCs). Technical discussions frequently address its quenching protocols and workup procedures to maximize yield in multistep syntheses.
The compound's supply chain dynamics reflect broader specialty chemicals market trends, with regional production hubs in North America, Europe, and Asia-Pacific. Price volatility linked to phosphorus feedstock availability prompts interest in alternative synthetic routes, a recurring theme in process chemistry literature. Recent advancements in microwave-assisted synthesis demonstrate improved atom economy for this molecule.
5068-18-8 (4-(Diphenylphosphino)benzaldehyde) Related Products
- 50777-76-9(2-Diphenylphosphinobenzaldehyde)
- 1031-93-2(Diphenyl(p-tolyl)phosphine)
- 2129-31-9(4-(Diphenylphosphino)benzoic acid)
- 19934-95-3(Phenyldi-p-tolylphosphine)
- 731862-19-4(Benzaldehyde, 4,4'-(phenylphosphinidene)bis-)
- 67753-41-7(Benzaldehyde, 4,4',4''-phosphinidynetris-)
- 50777-69-0(3-(Diphenylphosphino)benzaldehyde)
- 1038-95-5(Tri-p-tolylphosphine)
- 50777-83-8(2,2',2''-Phosphinetriyltribenzaldehyde)
- 5068-15-5(Benzamide, 4-(diphenylphosphino)-)